2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid
Description
2-{[1-(4-Ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is a benzodiazole-derived compound featuring a sulfanyl acetic acid moiety and a 4-ethoxyphenyl substituent. The benzodiazole core, a common pharmacophore, is known for its role in modulating biological activity through π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-13-9-7-12(8-10-13)19-15-6-4-3-5-14(15)18-17(19)23-11-16(20)21/h3-10H,2,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTAKYDPUFKVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid exhibit significant antitumor properties. In vitro tests have shown efficacy against various cancer cell lines, including colon and lung carcinoma. The compound's mechanism of action may involve the inhibition of specific kinases related to tumor growth .
Inhibition of Protein Kinases
The compound has been explored for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Structure-based virtual screening and molecular docking studies suggest that it could effectively inhibit CDK7, a target implicated in several cancers .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can modulate various biological pathways, making them candidates for drug development. For instance, its interactions with the Raf kinase family have been studied, as these kinases are involved in signaling pathways that regulate cell proliferation and survival .
Antioxidant Properties
Research indicates that compounds containing the benzodiazole moiety often exhibit antioxidant properties. This suggests potential applications in protecting cells from oxidative stress, which is a contributing factor in many diseases, including neurodegenerative disorders .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound on HT-29 colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that similar compounds could be developed into effective anticancer agents .
Case Study 2: CDK Inhibition
In silico studies conducted on DrugBank compounds highlighted the potential of certain derivatives to act as CDK inhibitors. The findings suggest that further exploration into the structure-activity relationship could yield potent inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to specific sites on proteins, altering their function and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzodiazole ring and the attached functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- 4-Ethoxyphenyl vs. This difference may alter binding affinities in biological targets .
- Trifluoromethyl Group () : The CF₃ group in the butyl-substituted analogue introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which contrasts with the ethoxy group’s moderate hydrophobicity .
Crystallographic and Intermolecular Interactions
- The tetrazole analogue () exhibits perpendicular orientation between aromatic rings (84.33°), forming dimeric structures via O–H⋯(N,N) hydrogen bonds and π-π stacking (3.7–3.8 Å). This contrasts with benzodiazole-based compounds, where planar stacking is more common .
- AutoDock4 () simulations suggest that substituents like the 4-ethoxyphenyl group may optimize receptor-ligand interactions in enzymatic pockets due to balanced hydrophobicity and steric bulk .
Biological Activity
The compound 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid , with CAS number 746607-39-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 328.39 g/mol
- Structural Features : The compound features a benzodiazole moiety linked to an ethoxyphenyl group and a sulfanyl acetic acid functional group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 328.39 g/mol |
| CAS Number | 746607-39-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing pathways related to inflammation, cancer proliferation, and neuroprotection. The presence of the benzodiazole ring enhances its pharmacological profile by facilitating interactions with biological macromolecules.
Anticancer Activity
Research has indicated that derivatives of benzodiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Properties
The sulfanyl acetic acid component is known for its anti-inflammatory effects. Compounds with similar functionalities have been documented to reduce pro-inflammatory cytokine production and inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.
Neuroprotective Effects
Recent studies suggest that compounds containing benzodiazole structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits proliferation | |
| Anti-inflammatory | Inhibits NF-kB pathway | |
| Neuroprotective | Reduces oxidative stress |
Study on Anticancer Activity
A study conducted on a series of benzodiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity.
Research on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of sulfur-containing compounds. It was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Q & A
Q. What are the optimal synthetic strategies for preparing 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid with high purity?
Methodological Answer: The synthesis involves three critical steps:
Formation of the benzodiazole core : Use condensation reactions between o-phenylenediamine derivatives and carbonyl sources under acidic conditions.
Introduction of the 4-ethoxyphenyl group : Employ nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective functionalization.
Sulfanyl acetic acid attachment : React the benzodiazole intermediate with mercaptoacetic acid via nucleophilic substitution, using a base (e.g., K₂CO₃) in anhydrous solvents like DMF or ethanol .
Key Optimization Parameters :
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and the sulfanyl-acetic acid moiety. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolves stereoelectronic effects and crystal packing, with R-factor <0.05 for high confidence .
Advanced Research Questions
Q. How can computational chemistry guide reaction design and mechanistic studies for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s approach combines computation with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) .
- Regioselectivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzodiazole core, ensuring accurate functionalization .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?
Methodological Answer:
- Variable Isolation : Systematically test parameters (e.g., solvent, stoichiometry) from conflicting studies. For example, achieved 72% yield using ethanol, while similar reactions in DMF may require lower temperatures to avoid decomposition .
- Reproducibility Protocols : Validate results via controlled replicates, emphasizing inert atmosphere (N₂/Ar) for sulfanyl group stability.
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction be optimized?
Methodological Answer:
- Crystallization Challenges : The compound’s flexible sulfanyl-acetic acid chain and aromatic stacking may hinder crystal growth.
- Optimization Strategies :
Data Contradiction Analysis
Q. Discrepancies in sulfanyl-acetic acid coupling efficiency: How to resolve?
Case Study : reports 85% yield using hydrazine hydrate, while similar studies note side reactions (e.g., oxidation). Resolution :
- Mechanistic Insight : Hydrazine may act as a reducing agent, suppressing disulfide formation. Verify via controlled experiments with/without hydrazine .
- Alternative Reagents : Test thiourea or NaSH as thiol sources under acidic conditions.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
